4-Chloro-5-nitro-1H-indole
Description
Significance of the Indole (B1671886) Scaffold in Chemical Sciences
The indole ring system is a fundamental motif in a vast number of biologically active molecules. researchgate.netbohrium.com It is a key component of the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org The indole scaffold's ability to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions underpins its prevalence in drug discovery. researchgate.netbohrium.com The development of new synthetic methodologies for constructing and modifying the indole core remains an active and important area of chemical research. researchgate.netnih.gov
Overview of Halogenated and Nitro-Substituted Heterocycles
The introduction of halogen atoms and nitro groups into heterocyclic structures significantly modulates their physicochemical and biological properties. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.netnih.gov Chlorine, in particular, is found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov
Nitro-substituted heterocycles are characterized by the strong electron-withdrawing nature of the nitro group, which can enhance the electrophilicity of the heterocyclic ring and influence its reactivity. rsc.orggoogle.com This functional group can also participate in crucial biological interactions, including hydrogen bonding, and is a key feature in various compounds with antimicrobial and anticancer activities. nih.govmdpi.com The presence of both a halogen and a nitro group on a heterocyclic scaffold, as in 4-chloro-5-nitro-1H-indole, creates a molecule with unique electronic properties and potential for diverse chemical transformations and biological applications.
Historical Context of this compound and Analogues within Indole Research
The study of indole chemistry dates back to the 19th century with the investigation of the dye indigo. wikipedia.org The development of the Fischer indole synthesis in 1883 provided a versatile method for creating a wide range of substituted indoles, paving the way for extensive research into their properties and applications. wikipedia.orgnih.gov Over the years, the focus has expanded to include the synthesis and evaluation of indoles with various substituents to explore their structure-activity relationships.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 2600728-83-2 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C8H5ClN2O2 | sigmaaldrich.com |
| Molecular Weight | 196.59 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | N/A | N/A |
| Boiling Point | N/A | N/A |
| Solubility | N/A | N/A |
Interactive Data Table: Spectroscopic Data of a Related Compound, (Z)-3-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-5-nitroindolin-2-one
| Spectral Data | Values |
| IR (cm⁻¹) | 3381, 3165, 3085, 3024, 1653, 1616, 1515, 1441, 1333, 1301, 1240, 1133, 830, 692, 686, 645 |
| ¹H-NMR (400 MHz, DMSO-d₆) δ | 11.92 (s, 1H), 9.13 (s, 1H), 8.16 (d, J = 8.8 Hz, 1H), 7.16 (d, J = 8.8 Hz, 1H) |
| ¹³C-NMR (400 MHz, DMSO-d₆) δ | 167.0, 152.8, 144.5, 143.7, 141.3, 122.9, 121.3, 120.1, 112.7, 110.1 |
| HRMS (ES) m/z | calculated for C₁₀H₄ClN₃O₃S₂ [M − H]⁻ 311.9304 found 311.9304 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
4-chloro-5-nitro-1H-indole |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H |
InChI Key |
USZRVEJVOBKHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Chloro 5 Nitro 1h Indole
Reactivity of the Nitro Group
The nitro group at the C5 position significantly influences the electronic properties and reactivity of the indole (B1671886) ring.
The reduction of the nitro group to an amino group is a common and crucial transformation, opening pathways to a variety of substituted indoles. This reduction can be achieved using various reagents and conditions.
Catalytic Hydrogenation: A widely used method involves catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. rsc.org This approach is often clean and efficient.
Metal-Acid Systems: Combinations such as tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing nitro groups. nih.govnih.gov For instance, the reduction of a similar nitroindole derivative was successfully carried out using tin(II) chloride dihydrate and concentrated hydrochloric acid in ethanol (B145695). nih.gov
Other Reducing Agents: Other systems, including iron in acetic acid (Fe/AcOH) and zinc in ethanol with hydrochloric acid (Zn/EtOH-HCl), have also been employed for the reduction of nitro groups in indole synthesis. nih.gov The choice of reducing agent can sometimes influence the outcome and yield of the reaction.
The general mechanism for the reduction of a nitro group to an amine involves a series of two-electron reductions, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amino group.
The nitro group is a strong electron-withdrawing group due to both resonance and inductive effects. scielo.brwikipedia.org This has a profound impact on the electronic character of the indole ring.
Electron Density: The nitro group deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution by withdrawing electron density. wikipedia.orgsmolecule.com This deactivation makes electrophilic attack on the benzene ring less favorable.
Aromaticity: While the indole system is inherently aromatic, the presence of the electron-withdrawing nitro group can influence the relative stability of the tautomeric forms. Computational studies on substituted indoles have shown that electron-withdrawing groups like the nitro group increase the energy difference between the 1H-indole and its 3H-indole tautomer, favoring the 1H form. cardiff.ac.uk
Acidity: The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton of the indole ring, making it more susceptible to deprotonation by a base.
The following table summarizes the calculated free energy difference between selected 1H-indoles and their 3H-indole tautomers, illustrating the effect of substituents on tautomeric equilibrium.
| Substrate | ΔG (kcal/mol) |
| 1H-indole | 8.6 |
| 5-chloro-1H-indole | 8.9 |
| 5-nitro-1H-indole | 10.1 |
| 4-chloro-1H-indole | 8.6 |
| 6-nitro-1H-indole | 10.7 |
Data sourced from a computational study on the reduction of indoles. cardiff.ac.uk
Reactivity of the Chloro Substituent
The chlorine atom at the C4 position provides another site for chemical modification, primarily through nucleophilic substitution and cross-coupling reactions.
The chloro substituent on the electron-deficient aromatic ring can be displaced by various nucleophiles. The electron-withdrawing nitro group at the C5 position facilitates these nucleophilic aromatic substitution (SNAr) reactions by stabilizing the intermediate Meisenheimer complex. researchgate.net
Common nucleophiles that can displace the chloro group include:
Amines
Alkoxides
Thiolates
The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions.
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.orgmdpi.com In the context of 4-Chloro-5-nitro-1H-indole, the chloro substituent can act as the electrophilic partner in these palladium-catalyzed reactions.
The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, as an example, involves:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the indole.
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
While aryl chlorides are generally less reactive than aryl bromides or iodides in cross-coupling reactions, the use of suitable phosphine (B1218219) ligands and reaction conditions can facilitate the coupling. mdpi.com Recent advancements have even demonstrated the use of nitroarenes as electrophiles in cross-coupling reactions, highlighting the potential for direct functionalization of the nitro group itself. nih.gov
The following table provides a conceptual overview of potential cross-coupling partners for this compound.
| Cross-Coupling Reaction | Nucleophilic Partner | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal Alkyne | C-C |
| Buchwald-Hartwig | Amine, Alcohol, Thiol | C-N, C-O, C-S |
Indole Ring System Reactions and Stability
The indole ring system itself possesses characteristic reactivity, which is modulated by the chloro and nitro substituents.
Electrophilic Substitution: The pyrrole (B145914) ring of indole is generally more reactive towards electrophiles than the benzene ring. bhu.ac.in Protonation typically occurs at the C3 position to form a thermodynamically stable 3H-indolium cation. bhu.ac.in However, the strong electron-withdrawing effect of the 5-nitro group deactivates the entire ring system towards electrophilic attack. If electrophilic substitution were to occur, it would likely be directed to the pyrrole ring, but would require forcing conditions.
N-Substitution: The N-H proton of the indole can be removed by a base, and the resulting indolyl anion can be alkylated or acylated. Protecting the nitrogen with groups like a phenylsulfonyl group can facilitate other reactions on the indole ring. bldpharm.com
Reduction of the Indole Ring: The heterocyclic ring of indole can be reduced under acidic conditions, for instance with zinc in hydrochloric acid (Zn/HCl), to yield an indoline. bhu.ac.in
Stability: this compound is a stable solid under standard conditions. ariboreagent.com The presence of the electron-withdrawing nitro and chloro groups contributes to the electronic stabilization of the indole ring.
Electrophilic Aromatic Substitution Patterns
The indole ring system is generally characterized as a π-excessive heterocycle, making it inherently rich in electrons and prone to electrophilic aromatic substitution (EAS). bhu.ac.in For an unsubstituted indole, electrophilic attack predominantly occurs at the C3 position of the pyrrole ring. This preference is due to the ability of the nitrogen atom to effectively stabilize the positive charge in the resulting intermediate without disrupting the aromaticity of the fused benzene ring. bhu.ac.in
However, the reactivity of this compound is drastically altered by its substituents. The presence of a strongly electron-withdrawing nitro group (-NO₂) at the C5 position and a moderately deactivating, electron-withdrawing chloro group (-Cl) at the C4 position significantly reduces the electron density of the entire bicyclic system. smolecule.com These groups deactivate both the benzene and pyrrole rings towards electrophilic attack, making further EAS reactions challenging to achieve.
The deactivating effect of the nitro group is particularly potent, and it directs incoming electrophiles to the meta position, while the chloro group directs to ortho and para positions. Given their placement on the benzene portion of the ring, they strongly disfavor electrophilic substitution on this part of the molecule. While the pyrrole ring remains the more reactive part of the heterocycle, its nucleophilicity is also substantially diminished. Any potential electrophilic attack would still likely target the C3 or C2 positions, but this would require harsh reaction conditions. Under such conditions, competing reactions, such as N-functionalization or degradation of the starting material, may be favored. smolecule.com Due to this pronounced deactivation, this compound is more commonly utilized in reactions driven by nucleophilic attack.
Transformations under Various Reaction Conditions
The functional groups of this compound provide multiple sites for chemical transformations, primarily involving the reduction of the nitro group, nucleophilic substitution of the chlorine atom, and reactions at the indole nitrogen.
Reduction of the Nitro Group
A primary transformation pathway for this compound is the reduction of its C5-nitro group to form 4-chloro-5-amino-1H-indole. This resulting amino-indole is a key building block for synthesizing more complex heterocyclic structures. This reduction can be accomplished through several methods.
A widely used method is chemical reduction with stannous chloride (tin(II) chloride). The general procedure involves refluxing the nitro compound with a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethanol. nih.gov, semanticscholar.org Following the reduction, the reaction mixture is typically neutralized with a base to precipitate tin salts, allowing for the extraction of the desired amine product. nih.gov Interestingly, studies on the related N-alkyl-5-nitroindazole system have shown that using anhydrous SnCl₂ in ethanol can lead to unexpected side reactions, including chlorination and ethoxylation at the C4 position, which highlights the complex reactivity of such systems. tandfonline.com, researchgate.net, tandfonline.com
Catalytic hydrogenation offers a cleaner alternative for this transformation. The reaction is typically carried out using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere. semanticscholar.org This method often provides the desired amino product in good yield without the formation of tin-based byproducts. Another approach involves using hydrazine (B178648) hydrate (B1144303) in a catalytic reduction process, which can be advantageous in preventing side reactions like dechlorination that are sometimes observed with other hydrogenation methods. google.com
Table 1: Methods for the Reduction of the Nitro Group
| Method | Reagents and Conditions | Product | Key Findings and Remarks |
| Chemical Reduction | SnCl₂·2H₂O, Ethanol, Reflux | 4-Chloro-5-amino-1H-indole | A common and effective method; requires a basic workup to remove tin salts. nih.gov |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 4-Chloro-5-amino-1H-indole | Provides a clean conversion with high yield. semanticscholar.org |
| Hydrazine Catalysis | Hydrazine Hydrate, Catalyst | 4-Chloro-5-amino-1H-indole | Can prevent undesired dechlorination. google.com |
| Anhydrous Tin(II) Chloride | Anhydrous SnCl₂, Ethanol | 4-Chloro-5-amino-1H-indole | Can induce side reactions like C4-ethoxylation or further C4-chlorination on related heterocycles. tandfonline.com, researchgate.net |
Nucleophilic Aromatic Substitution of the Chlorine Atom
The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the ortho-positioned nitro group. libretexts.org This activation occurs because the nitro group can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the addition of a nucleophile. libretexts.org, libretexts.org
This reactivity allows for the displacement of the chlorine atom by various nucleophiles. For instance, in analogous systems like 5-chloro-4-fluoro-2-nitroaniline, the chloro group can be displaced by phenoxides. nih.gov Such reactions are typically performed by heating the substrate with a phenol (B47542) in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This provides a viable pathway for synthesizing 4-aryloxy-5-nitro-1H-indoles from this compound.
Table 2: Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom
| Nucleophile | Reagents and Conditions | Expected Product |
| Phenoxide (Ar-O⁻) | Ar-OH, K₂CO₃, DMF, Heat | 4-Aryloxy-5-nitro-1H-indole |
| Alkoxide (R-O⁻) | R-OH, NaH/K₂CO₃, DMF | 4-Alkoxy-5-nitro-1H-indole |
| Amine (R₂NH) | R₂NH, Heat | 4-(Dialkylamino)-5-nitro-1H-indole |
Reactions at the Indole Nitrogen
The nitrogen atom of the indole ring possesses an acidic proton (N-H) and can readily participate in various functionalization reactions. N-alkylation and N-acylation are common transformations. The presence of the electron-withdrawing nitro group tends to favor reactions at the nitrogen over electrophilic substitution on the ring. smolecule.com
N-alkylation can be achieved by treating the indole with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate in DMF. researcher.life Similarly, N-sulfonylation is a known reaction, with compounds like 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-indole being synthesized as intermediates for further reactions. researchgate.net This protection or functionalization of the indole nitrogen is a key step in many synthetic routes involving indole derivatives.
Table 3: Functionalization of the Indole Nitrogen
| Reaction Type | Reagents and Conditions | Product |
| N-Alkylation | Alkyl Halide (e.g., CH₃I), K₂CO₃, DMF | 1-Alkyl-4-chloro-5-nitro-1H-indole |
| N-Sulfonylation | Sulfonyl Chloride (e.g., PhSO₂Cl), Base | 1-(Phenylsulfonyl)-4-chloro-5-nitro-1H-indole |
Advanced Spectroscopic and Crystallographic Analyses
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing
The molecular structure of 4-Chloro-5-nitro-1H-indole contains key functional groups that dictate its intermolecular interactions in the solid state. The indole (B1671886) N-H group is a classic hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. Consequently, strong N-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing, likely linking molecules into chains or dimeric motifs.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding A strong directional interaction crucial for forming primary structural motifs. | N-H (Indole) | O-N=O (Nitro Group) | Formation of primary structural motifs (e.g., chains, dimers). |
| π-π Stacking An interaction between aromatic rings that contributes to the stabilization of layered structures. | Indole Ring | Indole Ring | Stabilization of crystal packing through stacking of aromatic systems. |
| Weak C-H···O/Cl Interactions Weaker, secondary interactions that provide additional lattice stabilization. | C-H (Aromatic) | O-N=O / Chlorine | Secondary interactions contributing to overall lattice energy and dense packing. |
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds libretexts.org. For this compound, the primary conformational interest lies in the orientation of the nitro group relative to the indole ring. The bicyclic indole core is expected to be largely planar. However, the C5–N bond allows for rotation of the nitro group. The dihedral angle between the plane of the nitro group and the plane of the aromatic ring is influenced by a balance of two key factors:
Electronic Effects : Conjugation between the nitro group's π-system and the aromatic ring favors a coplanar arrangement to maximize orbital overlap.
Steric Effects : Repulsion between the oxygen atoms of the nitro group and the adjacent chlorine atom at C4 and hydrogen atom at C6 can force the nitro group to twist out of the plane of the indole ring .
In the solid state, the observed conformation represents a low-energy state that is also influenced by the aforementioned intermolecular packing forces.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Applications
High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Although specific, fully assigned spectra for this compound are not detailed in the surveyed literature, its expected spectral features can be inferred from data on related substituted indoles and nitroaromatics rsc.orgrsc.orgchemicalbook.com. The electron-withdrawing nature of the chloro and nitro groups would significantly influence the chemical shifts of the aromatic protons and carbons, generally shifting them to a higher frequency (downfield).
For a molecule with multiple substituents on an aromatic system, a one-dimensional ¹H or ¹³C NMR spectrum can be difficult to assign unambiguously. Multi-dimensional NMR experiments are essential for definitive structural elucidation.
COSY (Correlation Spectroscopy) : This 2D experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would establish the connectivity between adjacent protons on the indole ring, such as H2-H3 and H6-H7.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations), allowing for the straightforward assignment of carbon signals based on their known proton assignments.
Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment itself, such as conformational changes. A key potential application for this compound would be to study the restricted rotation around the C5–NO₂ bond.
At low temperatures, this rotation may be slow enough on the NMR timescale for separate signals to be observed for protons that are inequivalent due to the fixed orientation of the nitro group. As the temperature is raised, the rate of rotation increases. This leads to the broadening of the affected signals, which eventually coalesce into a single, time-averaged signal at a higher temperature (the coalescence temperature). By analyzing the spectral lineshape at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational dynamics of the molecule.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Vibrational Mode Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a characteristic "fingerprint" of a molecule based on its vibrational modes mt.com. These two techniques are complementary; FT-IR measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while FT-Raman measures the scattering of light from vibrations that cause a change in polarizability. Analysis of related indole and chloro-nitro aromatic compounds allows for the assignment of the principal vibrational modes for this compound nih.govresearchgate.netscialert.netnih.gov.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) Stretching vibration of the indole N-H bond. Often appears as a sharp to medium band. | 3400 - 3300 | N-H stretching of the indole ring. |
| ν(C-H) Stretching vibrations of the C-H bonds on the aromatic ring. | 3150 - 3000 | Aromatic C-H stretching. |
| ν(C=C) In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. | 1620 - 1450 | Aromatic ring C=C stretching. |
| νₐₛ(NO₂) Asymmetric stretching of the N-O bonds in the nitro group. Typically a very strong band in IR. | 1570 - 1500 | Asymmetric NO₂ stretching. |
| νₛ(NO₂) Symmetric stretching of the N-O bonds in the nitro group. Strong band in IR. | 1370 - 1320 | Symmetric NO₂ stretching. |
| δ(C-H) Out-of-plane bending (wagging) of the aromatic C-H bonds. The pattern is diagnostic of the substitution pattern. | 900 - 700 | Aromatic C-H out-of-plane bending. |
| ν(C-Cl) Stretching vibration of the carbon-chlorine bond. Appears in the fingerprint region. | 800 - 600 | C-Cl stretching. |
Based on a comprehensive search of available scientific literature, detailed experimental and theoretical data specifically for the compound “this compound” corresponding to the advanced analytical outline provided is not publicly available.
Research on related but distinct molecules, such as other substituted chloro-nitro-aromatics and indole derivatives, confirms the application of the requested analytical techniques. For instance, studies on compounds like 4-chloro-7-azaindole-3-carbaldehydes and 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes routinely employ a combination of vibrational spectroscopy (FTIR, Raman) and theoretical calculations (like Density Functional Theory, DFT) to correlate vibrational frequencies with electronic structures. Similarly, mass spectrometry is a standard method for determining fragmentation pathways of such compounds.
However, without specific studies on this compound, it is not possible to provide the scientifically accurate, data-rich content, including data tables, that is strictly focused on this particular compound as requested. Generating content would require speculation based on these related compounds, which would violate the core instruction to focus solely on "this compound" and maintain scientific accuracy.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary specific data in the public domain.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal method for investigating the quantum mechanical properties of molecules. It is employed to predict a wide range of properties for 4-Chloro-5-nitro-1H-indole, from its geometry to its spectroscopic characteristics.
DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in this compound. The process of geometry optimization involves finding the minimum energy conformation on the potential energy surface. For substituted indoles, DFT methods like B3LYP with various basis sets are commonly used to predict bond lengths, bond angles, and dihedral angles. researchgate.net
The electronic structure of the molecule, which dictates its chemical behavior, is also elucidated through these calculations. Analysis of the electron distribution can reveal the effects of the chloro and nitro substituents on the indole (B1671886) ring. For instance, the nitro group, being a strong electron-withdrawing group, significantly influences the electron density across the molecule. This is reflected in the calculated Mulliken atomic charges, which show a significant negative charge on the oxygen atoms of the nitro group and a positive charge on the nitrogen atom of the nitro group. nih.gov The chlorine atom also carries a negative charge. nih.gov
Table 1: Selected Optimized Geometric Parameters of a Related Nitro-Indole Derivative (4-nitro-1H-indole-carboxaldehyde)
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C4-N (nitro) | 1.475 |
| N-O (nitro) | ~1.23 |
| C-Cl | Data not available for this specific compound in the provided search results |
Note: Data is for a structurally similar compound and serves as an illustrative example. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.orgthaiscience.info The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com
For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the nitro group, making them primary sites for electrophilic interactions. nih.gov The region around the hydrogen atom attached to the indole nitrogen (N-H) would be expected to show a positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. chemrxiv.org This analysis helps in understanding the intermolecular interactions the molecule can engage in.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. ajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For molecules containing nitro groups, the LUMO is often localized on the nitro group, indicating its strong electron-accepting character. researchgate.net In this compound, the HOMO is expected to be distributed over the indole ring, while the LUMO would likely be concentrated on the nitro group. The HOMO-LUMO energy gap can be calculated using DFT, and this value is instrumental in predicting the molecule's electronic transitions and chemical reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Calculated Difference |
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. These calculated shifts, after appropriate scaling, can be compared with experimental NMR spectra to aid in the assignment of signals and confirm the molecular structure.
IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the vibrational modes that are active in Infrared (IR) and Raman spectroscopy. nih.gov By comparing the calculated vibrational spectra with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the vibrational bands to specific molecular motions (e.g., N-H stretch, C=C stretch, NO₂ symmetric and asymmetric stretches) can be achieved. researchgate.netmdpi.com This comparison helps to confirm the optimized molecular geometry and provides a deeper understanding of the molecule's vibrational properties. mdpi.com
Molecular Dynamics Simulations and Conformational Analysis
While DFT is excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time.
Molecular dynamics simulations can be used to explore the different conformations that this compound can adopt by solving Newton's equations of motion for the system. nih.gov This allows for the investigation of the molecule's flexibility, particularly the rotation around single bonds, and the relative energies of different conformers. researchgate.net For a relatively rigid molecule like this compound, MD simulations can provide insights into the vibrational motions and the interactions with its environment, such as solvent molecules. These simulations can reveal the accessible conformational space and the probability of the molecule existing in different rotational states of its substituent groups.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its solvent environment, primarily due to polarity, hydrogen bonding, and dispersion forces. For this compound, the presence of the polar nitro group (-NO₂) and the hydrogen-bond-donating indole N-H group suggests that its conformation would be sensitive to solvent changes.
In a typical computational study, the geometry of the molecule would be optimized in various solvents using methods like the Polarizable Continuum Model (PCM). This would involve calculating key dihedral angles, such as the rotation of the nitro group relative to the indole ring, in solvents of varying polarity (e.g., a nonpolar solvent like hexane, a polar aprotic solvent like dimethyl sulfoxide, and a polar protic solvent like water).
However, a specific computational study detailing the solvent effects on the molecular conformation of this compound, including data on conformational energies or specific geometric parameters in different solvents, has not been identified in the reviewed literature. Therefore, no data table can be generated on this topic.
Quantum Chemical Calculations for Reaction Mechanisms and Pathways
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for elucidating reaction mechanisms, identifying intermediates, and determining the energetics of chemical transformations.
For any reaction involving this compound, such as electrophilic substitution or reactions at the N-H position, computational chemists would model the potential energy surface to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is crucial for understanding reaction feasibility and rate.
For instance, in a potential reaction, the geometries of the reactants, transition state, and products would be optimized. Frequency calculations are then performed to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Despite the utility of this approach, no published studies were found that specifically report on the transition state analysis or calculated energy barriers for reactions involving this compound. Research on the regioselective nitration of other indole derivatives provides a general mechanistic framework, but does not offer specific energy values for this molecule. nih.gov
Based on the energy barriers calculated from Transition State Theory (TST), the rate constant (k) of a reaction can be predicted. The Arrhenius equation or its more sophisticated formulations within TST connect the activation energy to the reaction rate. These predictions are valuable for understanding how reaction conditions might influence the outcome and for comparing the reactivity of different substrates.
A computational prediction of reaction kinetics for this compound would require the specific energy barrier data mentioned in the previous section. As this information is not available in the literature, no specific reaction kinetic predictions or related data tables for this compound can be provided.
Quantitative Structure-Activity Relationships (QSAR) Modeling (Molecular Descriptors)
QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. researchgate.net This involves calculating molecular descriptors and building a statistical model.
To build a QSAR model, a set of molecular descriptors would be calculated for this compound. These descriptors fall into several categories:
0D/1D Descriptors: Molecular weight, atom counts, bond counts.
2D Descriptors: Topological indices (e.g., connectivity indices), molecular connectivity, shape indices.
3D Descriptors: Geometric properties (e.g., surface area, volume), steric parameters.
Electronic Descriptors: Dipole moment, energies of frontier molecular orbitals (HOMO/LUMO), partial charges on atoms.
These descriptors quantify the physicochemical properties of the molecule. For example, the distribution of charges and the HOMO-LUMO gap would be critical for understanding its ability to participate in electrostatic or orbital-controlled interactions with a biological target.
While the methods for calculating these descriptors are well-established, no published QSAR studies were identified that included this compound in their dataset. Therefore, a table of calculated descriptors and their specific correlations with molecular interactions for this compound cannot be compiled.
Hypothetical Molecular Descriptors for QSAR Analysis This table illustrates the types of descriptors that would be calculated in a QSAR study, not actual computed values from a specific study.
| Descriptor Type | Descriptor Example | Potential Relevance |
| Constitutional | Molecular Weight (MW) | General size of the molecule |
| Topological | Zagreb Index | Molecular branching and complexity |
| Geometric | Molecular Surface Area | Accessibility for interaction |
| Electronic | Dipole Moment | Polarity and electrostatic interactions |
| Electronic | HOMO Energy | Electron-donating ability |
| Electronic | LUMO Energy | Electron-accepting ability |
| Physicochemical | LogP | Lipophilicity and membrane permeability |
Once descriptors are calculated for a series of compounds including this compound, a statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms) would be used to build a mathematical model. This model would take the form of an equation that relates the descriptor values to a measured biological interaction, such as binding affinity to a receptor or enzyme.
The goal is to create a model that can predict the activity of new, untested compounds based solely on their calculated descriptors. However, the absence of this compound in existing QSAR datasets means that no such predictive models specific to its interactions have been developed or reported in the scientific literature.
Molecular Mechanisms of Biological Interaction Non Clinical Focus
Ligand-Target Recognition and Binding Modalities
The interaction of a small molecule like 4-Chloro-5-nitro-1H-indole with a biological target is governed by a complex interplay of forces that dictate its recognition and binding affinity. Computational methods such as molecular docking are instrumental in predicting and analyzing these interactions at a molecular level.
While specific molecular docking studies for this compound are not extensively available in the public domain, the principles of such analyses can be inferred from studies on structurally related indole (B1671886) derivatives. Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within the active site of a protein or a receptor binding pocket. This computational technique scores various poses based on factors like shape complementarity and electrostatic interactions, providing insights into the binding energy and stability of the protein-ligand complex.
For instance, docking studies on other chloro- and nitro-substituted aromatic compounds have revealed that these functional groups can significantly influence binding affinity and selectivity. The docking simulations for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that these molecules engage in hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of enzymes like α-glucosidase and α-amylase bindingdb.orgambeed.com. It is plausible that this compound would similarly utilize its structural features to fit into specific binding pockets.
Table 1: Predicted Interaction Data for Related Chloro-Nitro Compounds
| Compound Class | Target Enzyme | Key Predicted Interactions | Reference |
|---|
This table is illustrative of the types of interactions that could be predicted for this compound based on related structures.
The indole nucleus itself provides a planar scaffold capable of participating in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine within a protein's binding site. The NH group of the indole ring can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand.
The substituents at the 4- and 5-positions are expected to define the specific binding hotspots:
4-Chloro Group: The chlorine atom is electronegative and can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen. It also contributes to the molecule's hydrophobicity, potentially favoring interactions with nonpolar pockets in a target protein.
5-Nitro Group: The nitro group is a strong electron-withdrawing group and an effective hydrogen bond acceptor through its oxygen atoms. This feature allows it to form strong hydrogen bonds with suitable donor residues (e.g., arginine, lysine, or serine) in an enzyme's active site.
Therefore, key binding hotspots for this compound would likely involve a combination of hydrophobic regions accommodating the indole ring and specific pockets that can engage in hydrogen and halogen bonding with the nitro and chloro substituents, respectively.
In Vitro Enzyme Inhibition Mechanisms (Molecular Basis)
The structural features of this compound suggest its potential as an enzyme inhibitor. The mechanism of inhibition can be elucidated through kinetic studies and by understanding the molecular basis of its interaction with the enzyme.
While direct mechanistic studies on this compound are limited, the broader class of indole derivatives has been investigated as inhibitors of various kinases, including Mitogen-Activated Protein Kinase 1 (MAPK1 or ERK2). For example, a potent and selective inhibitor of MAP4K1, a related kinase, was developed from an azaindole-based lead compound acs.org. Kinase inhibitors often function by competing with ATP for binding to the enzyme's active site. The planarity of the indole ring allows it to fit into the adenine-binding region, while its substituents can form specific interactions that confer potency and selectivity. It is conceivable that this compound could act as a competitive inhibitor of kinases like MAPK1, where the indole core mimics the purine ring of ATP and the chloro and nitro groups form key interactions within the active site.
The nitro and chloro groups play a pivotal role in the molecular recognition process, influencing both the electronic properties of the indole ring and its direct interactions with a target protein.
Nitro Group: The strong electron-withdrawing nature of the nitro group can modulate the electron density of the indole ring, affecting its reactivity and interaction capabilities. As a potent hydrogen bond acceptor, the nitro group can be crucial for anchoring the molecule in a specific orientation within a binding site. Studies on other nitro-containing compounds have demonstrated the critical role of this group in their biological activity nih.gov.
Chloro Group: The chloro group at the 4-position introduces steric bulk and alters the electronic distribution of the benzene (B151609) portion of the indole ring. Its primary contribution to binding is likely through hydrophobic and halogen bonding interactions. Structure-activity relationship (SAR) studies of other indole derivatives have shown that the nature and position of halogen substituents can significantly impact biological activity nih.gov.
The synergistic effect of both groups is likely to be important. The combination of a hydrogen bond accepting nitro group and a hydrophobic, halogen-bonding chloro group on the indole scaffold presents a unique pharmacophore that can be recognized by specific protein targets.
Molecular Interactions with Nucleic Acids
Beyond proteins, substituted indoles have been shown to interact with nucleic acids, particularly non-canonical structures like G-quadruplexes (G4). These structures are formed in guanine-rich regions of DNA, such as in the promoter regions of oncogenes, and are considered promising targets for anticancer drug development.
A study on a series of 5-nitroindole (B16589) derivatives demonstrated their ability to bind to the c-Myc promoter G-quadruplex nih.govnih.govnih.gov. Biophysical analyses revealed that the 5-nitroindole scaffold is a key structural motif for this interaction. NMR spectroscopy showed that these compounds interact with the terminal G-quartets of the G-quadruplex structure nih.govnih.govnih.gov. The planar indole ring can stack on the flat surface of the G-quartet, a common binding mode for G4 ligands.
Table 2: G-Quadruplex Binding Data for Related 5-Nitroindole Derivatives
| Compound | Target | Binding Affinity (KD) | Key Interaction | Reference |
|---|
This table summarizes findings for 5-nitroindole derivatives, suggesting a potential mode of interaction for this compound.
It is highly probable that this compound would also interact with G-quadruplex DNA. The 5-nitro group would likely play a crucial role in this binding, similar to the derivatives studied. The 4-chloro group could further modulate this interaction by influencing the electronic properties of the indole ring and potentially forming interactions within the grooves of the G-quadruplex structure.
DNA Alkylation Mechanisms and Specificity
DNA alkylation is a process where reactive molecules form covalent bonds with DNA, leading to the addition of alkyl groups. This modification can disrupt DNA replication and transcription, ultimately triggering cellular processes like apoptosis. Alkylating agents are classified based on their reaction mechanism, primarily distinguished as SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution). SN1 agents are highly reactive electrophiles that can attack electron-rich sites on DNA, including the oxygen atoms of bases, leading to adducts like O6-methylguanine. SN2 agents, on the other hand, participate in a concerted reaction where a new bond is formed as the old one is broken.
Currently, there is a lack of specific studies in the public domain that definitively characterize this compound as a DNA alkylating agent. Its chemical structure, featuring a nitro group which is an electron-withdrawing group, and a chloro group, does not inherently suggest classic alkylating activity without metabolic activation. Further research would be necessary to determine if this compound or its metabolites can form covalent adducts with DNA and to elucidate the specific mechanism and the sites of any potential alkylation.
Intercalation and Minor Groove Binding Studies
While classical intercalation (insertion between DNA base pairs) and minor groove binding are common modes of interaction for small molecules with DNA, recent research has highlighted the significance of targeting non-canonical DNA structures like G-quadruplexes. G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in promoter regions of oncogenes, such as c-Myc.
Studies on a series of 5-nitroindole derivatives have demonstrated their ability to bind to the c-Myc promoter G-quadruplex. nih.govnih.gov Biophysical analyses have confirmed that these substituted 5-nitroindole scaffolds can interact with and stabilize the G-quadruplex structure. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has further revealed that some of these compounds interact with the terminal G-quartets at both the 5' and 3' ends of the G-quadruplex, often in a 2:1 stoichiometry (two ligand molecules to one G-quadruplex). nih.govnih.gov This interaction can modulate the expression of the c-Myc oncogene, suggesting a potential mechanism for their biological activity. nih.govnih.gov While these studies did not specifically focus on the 4-chloro derivative, they establish a precedent for the 5-nitroindole scaffold's interaction with G-quadruplex DNA.
Structure-Activity Relationship (SAR) Investigations at the Molecular and Receptor Level
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features and substituent effects that influence the molecular interactions and biological outcomes. For 5-nitroindole derivatives, SAR investigations have provided valuable information on the pharmacophoric features required for their interaction with biological targets like the c-Myc G-quadruplex.
Impact of Substituent Modifications on Molecular Interactions
Research on various 5-nitroindole derivatives has shed light on how modifications to the core scaffold impact their binding to the c-Myc G-quadruplex. nih.govnih.gov These studies have systematically altered different parts of the molecule to understand their contribution to the interaction.
A key area of modification has been the side chain attached to the indole nitrogen. The nature and length of this side chain, as well as the terminal functional groups, have been shown to be critical for binding affinity and selectivity. For instance, the presence of a pyrrolidine-substituted side chain has been identified as a favorable feature for G-quadruplex binding. nih.govnih.gov
The following table summarizes the impact of certain substituent modifications on the 5-nitroindole scaffold based on available research:
| Compound Series | Modification | Impact on c-Myc G-Quadruplex Binding |
| Pyrrolidine-substituted 5-nitroindoles | Variation in the linker length between the indole and the pyrrolidine ring | Modulates binding affinity |
| Pyrrolidine-substituted 5-nitroindoles | Introduction of additional functional groups on the side chain | Can enhance or decrease binding depending on the group's nature and position |
These findings underscore the importance of the substituent pattern in determining the strength and specificity of the interaction with the G-quadruplex DNA.
Identification of Pharmacophoric Features for Target Interaction
Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the 5-nitroindole derivatives that bind to the c-Myc G-quadruplex, a clear pharmacophore is emerging from the SAR studies. nih.govnih.gov
The key pharmacophoric features include:
A planar aromatic indole core: This is believed to be crucial for stacking interactions with the G-quartets of the G-quadruplex. nih.gov
An electron-withdrawing group at the 5-position (nitro group): This feature is a common element in the studied active compounds.
A flexible side chain with a terminal basic amine (e.g., pyrrolidine): This positively charged group can engage in electrostatic interactions with the negatively charged phosphate backbone of the DNA. nih.govnih.gov
The combination of a planar aromatic system for stacking and a cationic side chain for electrostatic interactions is a common characteristic of many G-quadruplex binding ligands. The 5-nitroindole scaffold effectively incorporates these features, making it a promising template for the design of new G-quadruplex interactive agents.
The table below outlines the identified pharmacophoric features of 5-nitroindole derivatives for c-Myc G-quadruplex interaction:
| Pharmacophoric Feature | Description | Plausible Interaction |
| Aromatic Indole Scaffold | The flat, electron-rich ring system of the indole. | π-π stacking with the G-quartets of the G-quadruplex. |
| 5-Nitro Group | An electron-withdrawing substituent on the indole ring. | May influence the electronic properties of the indole ring, enhancing stacking interactions. |
| Flexible Linker | The chain connecting the indole core to the terminal amine. | Allows for optimal positioning of the terminal group for interaction. |
| Cationic Amine Group | A positively charged group at the end of the side chain (e.g., protonated pyrrolidine). | Electrostatic interactions with the phosphate backbone of the DNA. |
Applications As Chemical Scaffolds and Probes
Role as Versatile Synthetic Precursors and Building Blocks
Nitro compounds, in general, are considered ideal intermediates in organic synthesis due to the diverse reactivity of the nitro group, which can be transformed into various other functional groups. nih.govfrontiersin.org When incorporated into the indole (B1671886) scaffold, as in 4-Chloro-5-nitro-1H-indole, this versatility is amplified. The chloro group adds another layer of synthetic utility, acting as a handle for cross-coupling reactions or as a leaving group in nucleophilic substitution reactions. This dual functionality makes this compound a powerful building block for creating diverse and complex molecular architectures.
The indole nucleus is a fundamental component of many intricate heterocyclic systems. researchgate.net this compound is an exemplary starting material for the synthesis of more complex structures. The reactivity of the indole ring, modified by the chloro and nitro substituents, allows for selective functionalization at various positions.
The presence of the chloro and nitro groups provides multiple avenues for synthetic elaboration:
Palladium-catalyzed Cross-Coupling Reactions: The chlorine atom at the 4-position can readily participate in reactions like Suzuki, Heck, and Sonogashira couplings to introduce new carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkynyl groups.
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group at the 5-position activates the chloro group at the 4-position for SNAr reactions, allowing for the introduction of nucleophiles such as amines, alcohols, or thiols.
Reduction of the Nitro Group: The nitro group can be easily reduced to an amino group, which can then be used as a handle for further derivatization, such as amide bond formation or the construction of new heterocyclic rings fused to the indole core.
Annulation Strategies: The indole scaffold itself can undergo annulation reactions to form fused polycyclic systems. For instance, strategies exist for an indole-to-carbazole synthesis, where substituted indoles are used to build the carbazole framework, a valuable motif in materials science and medicinal chemistry. organic-chemistry.org
Table 1: Potential Synthetic Transformations for this compound
| Reaction Type | Reagent/Catalyst Example | Potential Product Class |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-Aryl-5-nitro-1H-indoles |
| Heck Coupling | Alkene, Pd catalyst | 4-Alkenyl-5-nitro-1H-indoles |
| Nucleophilic Aromatic Substitution | Amine (R-NH₂) | 4-Amino-5-nitro-1H-indoles |
| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | 4-Chloro-5-amino-1H-indole |
| Fischer Indole Synthesis (Analogy) | Arylhydrazines, Ketones/Aldehydes | Complex Indole Derivatives |
| Annulation | Ketones, Nitroolefins | Fused Heterocycles (e.g., Carbazoles) organic-chemistry.org |
The concept of "privileged structures" refers to molecular scaffolds that can provide ligands for multiple, distinct biological receptors upon modification. acs.orgmdpi.com The indole ring is arguably one of the most significant privileged structures in drug discovery, forming the core of numerous approved pharmaceuticals. ijpsr.infomdpi.com Its unique geometry allows it to mimic peptide structures and participate in crucial binding interactions with a wide range of proteins. ijpsr.info
This compound is a key intermediate for the synthesis of compound libraries based on this privileged scaffold. The chloro and nitro functionalities serve as points for diversification, allowing chemists to systematically modify the indole core to optimize binding affinity and selectivity for a specific biological target. By leveraging the reactions described previously, a multitude of derivatives can be generated from this single precursor, accelerating the drug discovery process.
Table 2: Examples of Drug Classes Based on the Indole Privileged Structure
| Drug Class | Example Compound (Illustrative) | Therapeutic Area |
|---|---|---|
| Anti-inflammatory (NSAIDs) | Indomethacin | Pain and Inflammation |
| Triptans | Sumatriptan | Migraine |
| Antiemetics | Ondansetron | Nausea and Vomiting |
| Antipsychotics | Ziprasidone | Schizophrenia, Bipolar Disorder |
| Antivirals | Arbidol (Umifenovir) | Influenza mdpi.com |
| Anticancer Agents | Sunitinib | Various Cancers |
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to study and manipulate biological systems. nih.gov The indole scaffold is frequently used in the design of such probes, particularly fluorescent sensors, due to its favorable photophysical properties. researchgate.net
Indole-based compounds have been successfully developed as chemosensors for detecting various ions. researchgate.net These sensors typically operate via mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of an ion to a chelating unit attached to the indole fluorophore causes a measurable change in fluorescence intensity. rsc.org
While this compound is not itself a probe, its scaffold is ideal for the synthesis of one. A synthetic strategy could involve:
Replacing the chloro group via SNAr with a known ion-chelating moiety (e.g., a polyamine or crown ether).
Modifying the nitro group or other positions on the ring to fine-tune the electronic and photophysical properties of the resulting molecule.
The development of such probes is crucial for understanding the roles of ions in biological processes. For example, indole-based fluorescent probes have been designed for the sensitive detection of fluoride and various heavy metal ions in environmental and biological samples. researchgate.netspectroscopyonline.com
Table 3: Performance of Selected Indole-Based Ion Probes (Illustrative Examples)
| Target Ion | Sensing Mechanism | Detection Limit (LOD) | Reference Context |
|---|---|---|---|
| Fluoride (F⁻) | Hydrogen Bonding | 3.2 nM | An indole-based chemosensor demonstrated a high binding affinity and low detection limit for fluoride ions. spectroscopyonline.com |
| Silver (Ag⁺) | "Turn-off" Fluorescence | 0.03 µM | An indole-based probe showed high sensitivity for silver ions, well below WHO drinking water standards. researchgate.net |
| Aluminum (Al³⁺) | Chelation-Enhanced Fluorescence | 7.0 nM | A quinoline-based probe (related heterocyclic system) was effective for detecting intracellular Al³⁺ in live cells. rsc.org |
Identifying the specific protein targets of a bioactive compound is a major challenge in drug discovery. Photoaffinity labeling (PAL) is a powerful technique used for this purpose. nih.gov A photoaffinity probe is a modified version of the bioactive compound that contains two key additions: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin for subsequent detection or isolation). nih.gov
Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently bonds to the nearest molecule, which is presumably the target protein to which the probe is bound. The reporter tag then allows for the visualization or purification of the protein-probe complex. nih.gov
The this compound scaffold can serve as the core recognition element of a photoaffinity probe. Synthetic modifications could introduce a photoreactive diazirine group and an alkyne handle for "click chemistry" attachment of a reporter tag. Such a probe would be invaluable for elucidating the mechanism of action of new indole-based drug candidates by definitively identifying their cellular binding partners.
Exploration in Materials Science
The applications of indole derivatives extend beyond biology into the realm of materials science. The electronic properties of the indole ring make it an attractive component for organic electronic materials. For example, carbazoles, which can be synthesized from indole precursors, are well-known for their use in organic light-emitting diodes (OLEDs) and photovoltaics due to their charge-transporting properties. organic-chemistry.org The functional groups on this compound provide handles to synthesize tailored carbazole derivatives with specific electronic characteristics. Furthermore, indole-containing dyes have been investigated for use in dye-sensitized solar cells, where they act as light-harvesting components. openmedicinalchemistryjournal.com The unique substitution pattern of this compound could be exploited to develop novel materials with tailored optical and electronic properties for a variety of advanced applications.
Potential in Electronic Materials and Optoelectronic Devices (e.g., non-linear optical chromophores)
The unique molecular architecture of this compound, featuring an electron-donating indole ring and a strong electron-withdrawing nitro group, suggests its potential as a building block for novel electronic and optoelectronic materials. This strategic arrangement of functional groups can lead to significant intramolecular charge transfer (ICT), a key characteristic for materials with non-linear optical (NLO) properties.
While direct experimental studies on the NLO properties of this compound are not extensively documented, the broader class of nitro-substituted indoles and other aromatic compounds has been a subject of interest in materials science. For instance, various azo dyes incorporating strong acceptor groups have demonstrated significant second-order NLO activity. researchgate.net The fundamental principle relies on creating a "push-pull" system where electron density is shifted across a conjugated π-system, a feature inherent in the this compound structure.
The potential of this compound can be further explored by envisioning its incorporation into larger molecular frameworks or polymeric matrices. The "1H" position on the indole nitrogen provides a convenient site for further chemical modification, allowing for the attachment of this chromophore to polymer backbones or other functional moieties. Such derivatization is crucial for creating processable materials with stable and aligned chromophores, a prerequisite for practical optoelectronic devices.
Table of Potential Optoelectronic Properties and Influencing Factors:
| Property | Influencing Structural Feature of this compound | Potential Application |
| Intramolecular Charge Transfer (ICT) | Electron-donating indole ring and electron-withdrawing nitro group. | Foundation for non-linear optical activity. |
| Molecular Hyperpolarizability (β) | Asymmetric charge distribution due to the "push-pull" system. | Key parameter for second-order NLO effects. |
| Thermal Stability | The aromatic indole core. | Important for device longevity and performance under various operating conditions. |
| Chemical Modifiability | The reactive N-H bond of the indole ring. | Enables grafting onto polymers or other scaffolds for material fabrication. |
Role in Functional Polymer Synthesis (conceptual)
Conceptually, this compound can serve as a valuable monomer or functional pendant group in the synthesis of advanced functional polymers. The indole nucleus itself is a versatile scaffold that has been incorporated into various polymer architectures to impart specific optical, electronic, and thermal properties. researchgate.netrsc.org The presence of the chloro and nitro substituents on this indole derivative offers additional avenues for polymerization and material functionalization.
One conceptual pathway involves the direct polymerization of this compound derivatives. The N-H bond of the indole ring can participate in condensation polymerization reactions. For instance, under appropriate conditions, it could react with difluoro-monomers in a catalyst-free nucleophilic substitution polycondensation to form high-molecular-weight polymers. rsc.org The resulting polymers would feature the this compound moiety as an integral part of the polymer backbone, potentially leading to materials with unique electronic and photophysical properties.
Another approach is to utilize this compound as a pendant group. A polymerizable group, such as a vinyl or an acrylate moiety, could be attached to the indole nitrogen. Subsequent polymerization would yield a polymer with the indole derivative attached to the side chain. This strategy allows for a high concentration of the functional indole unit to be incorporated into the final material, which could be advantageous for applications requiring a high density of active chromophores.
The nitro group on the aromatic ring also presents opportunities for post-polymerization modification. For example, the nitro group could be chemically reduced to an amine. This transformation would drastically alter the electronic properties of the indole unit and provide a new reactive site for further functionalization, such as cross-linking or the attachment of other functional molecules. This versatility makes this compound an attractive candidate for creating multifunctional polymers with tunable properties.
Table of Conceptual Polymerization Strategies and Potential Polymer Properties:
| Polymerization Strategy | Role of this compound | Potential Polymer Characteristics | Conceptual Application |
| Condensation Polymerization | Monomer (after derivatization if needed) | High thermal stability, defined structure, potential for charge transport. | Organic field-effect transistors (OFETs), electroactive materials. |
| Addition Polymerization | Pendant group (after attachment of a polymerizable moiety) | High density of functional groups, processability, film-forming capabilities. | Non-linear optical films, sensor materials. |
| Post-Polymerization Modification | Functionalizable unit (e.g., reduction of the nitro group) | Tunable electronic and optical properties, potential for cross-linking. | Smart materials, responsive coatings. |
Q & A
Q. What are the optimized synthetic routes for 4-Chloro-5-nitro-1H-indole, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of this compound typically involves sequential nitration and halogenation steps on an indole precursor. For example:
- Nitration : Use mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
- Chlorination : Electrophilic chlorination with reagents like Cl₂ or SO₂Cl₂ in non-polar solvents (e.g., CCl₄) at reflux.
Q. Critical Parameters :
- Temperature : Excess heat during nitration can lead to byproducts like dinitro derivatives.
- Reagent Stoichiometry : Overuse of chlorinating agents may cause ring chlorination at unintended positions.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity .
Table 1 : Comparison of Synthetic Approaches
| Precursor | Nitration Reagent | Chlorination Reagent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 5-Nitro-1H-indole | HNO₃/H₂SO₄ | SO₂Cl₂ | 62 | 95 | |
| 1H-Indole | Acetyl nitrate | Cl₂ (gas) | 48 | 88 |
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns. For example, nitro groups deshield adjacent protons (δ 8.5–9.0 ppm for aromatic H) .
- HPLC : Use a C18 column (mobile phase: acetonitrile/water) to assess purity (>98% by area) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ at m/z 211.0245) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX software for structure refinement .
Data Contradiction Tip : If NMR signals conflict with literature, cross-validate with IR (nitro group stretch ~1520 cm⁻¹) or computational simulations (DFT) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Model electron density maps to identify electrophilic sites (e.g., C-4 chloro group vs. C-5 nitro group). Software like Gaussian or ORCA can predict activation energies for SNAr reactions .
- Molecular Electrostatic Potential (MEP) : Visualize regions prone to nucleophilic attack (e.g., chloro-substituted carbon shows high positive potential) .
Case Study : A 2024 study on 4-Chloro-6-fluoro-1H-indole used MEP to rationalize preferential substitution at C-4 over C-6, guiding synthetic planning for analogous compounds .
Q. How should researchers address discrepancies in reported spectral data for this compound?
Methodological Answer:
- Triangulation : Compare data from multiple techniques (e.g., NMR, HPLC, X-ray) and independent syntheses.
- Source Evaluation : Prioritize peer-reviewed studies with detailed experimental sections over vendor catalogs .
- Reproducibility : Replicate key experiments (e.g., nitration at 0°C vs. room temperature) to identify procedural variables .
Example : Conflicting melting points (e.g., 94–98°C vs. 102°C) may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to characterize thermal behavior .
Q. What mechanistic insights explain the regioselectivity of nitration and chlorination in this compound synthesis?
Methodological Answer:
- Nitration : Directed by electron-donating groups. In indole, nitration favors the C-5 position due to resonance stabilization of the intermediate σ-complex .
- Chlorination : Electrophilic attack at C-4 is sterically and electronically favored over C-6/C-7 positions. Kinetic studies (e.g., isotopic labeling) can track substituent effects .
Table 2 : Regioselectivity in Indole Derivatives
| Compound | Nitration Site | Chlorination Site | Key Factor |
|---|---|---|---|
| 1H-Indole | C-5 | C-3 | Resonance stabilization |
| 4-Chloro-1H-indole | C-5 | C-4 (fixed) | Steric hindrance |
Q. How can researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks. Monitor decomposition via HPLC .
- Degradation Pathways : Nitro groups may hydrolyze to amines under acidic conditions, while chloro groups are susceptible to hydrolysis at high pH .
Recommendation : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photolysis and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
